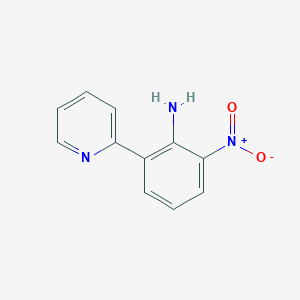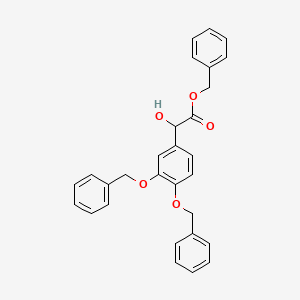
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester
Übersicht
Beschreibung
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester: is a chemical compound with the molecular formula C29H26O5 and a molecular weight of 454.51 g/mol . This compound is a protected intermediate in the synthesis of metabolites of catecholamines.
Vorbereitungsmethoden
The preparation of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves several synthetic routes. One common method includes the protection of hydroxyl groups followed by esterification. The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and reagents such as benzyl chloride. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Analyse Chemischer Reaktionen
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides like benzyl chloride and conditions such as reflux in an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of catecholamine metabolites, which are important in various biological processes.
Medicine: It is utilized in the development of pharmaceuticals targeting neurological disorders.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves its role as an intermediate in biochemical pathways. It interacts with enzymes involved in the metabolism of catecholamines, influencing molecular targets and pathways related to neurotransmitter synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester include:
- a-Hydroxy-3,4-dimethoxybenzeneacetic Acid Phenylmethyl Ester
- a-Hydroxy-3,4-dihydroxybenzeneacetic Acid Phenylmethyl Ester
These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of phenylmethoxy groups in this compound provides distinct properties and advantages in specific synthetic and research contexts.
Eigenschaften
Molekularformel |
C29H26O5 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
benzyl 2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C29H26O5/c30-28(29(31)34-21-24-14-8-3-9-15-24)25-16-17-26(32-19-22-10-4-1-5-11-22)27(18-25)33-20-23-12-6-2-7-13-23/h1-18,28,30H,19-21H2 |
InChI-Schlüssel |
CDSFOFPDGNIHRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B8317302.png)
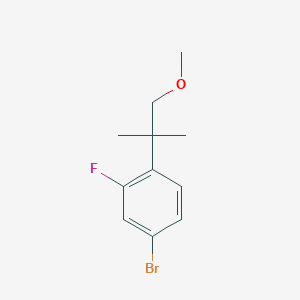
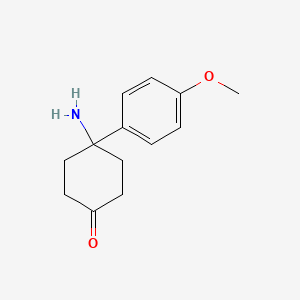
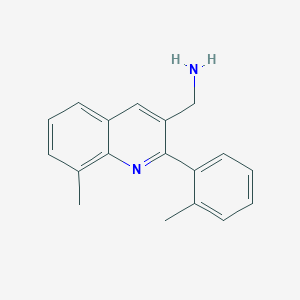
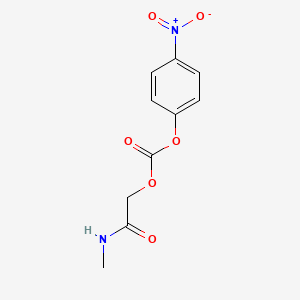
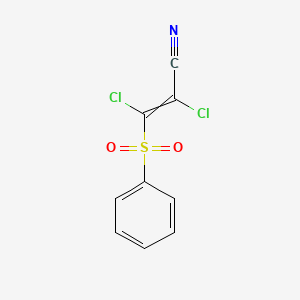
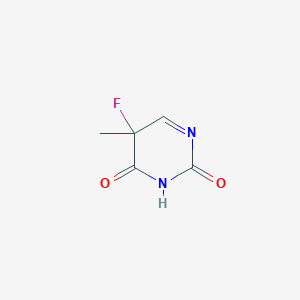

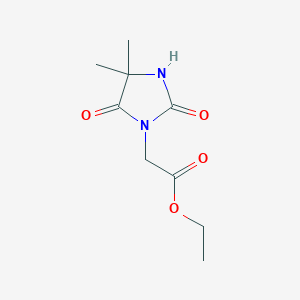
![2-Ethyl-5-fluoro-9-methyl-13-[2-(pyridin-4-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8317368.png)
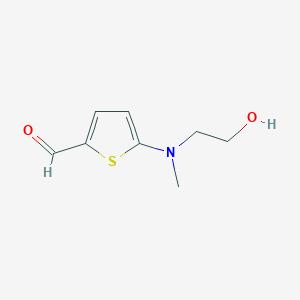
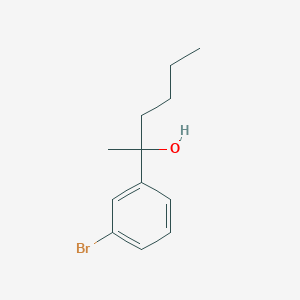
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B8317392.png)
